9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Description

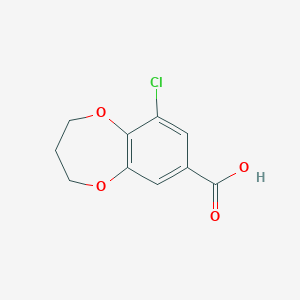

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a heterocyclic compound featuring a seven-membered benzodioxepine ring fused with a carboxylic acid group at position 7 and a chlorine substituent at position 9. The parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2), has a molecular weight of 194.18 g/mol and a melting point (mp) of 143–146°C . The introduction of a chlorine atom at position 9 likely enhances electron-withdrawing effects, influencing the compound's acidity, solubility, and reactivity.

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-7-4-6(10(12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBNNMVMXYLCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)C(=O)O)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855991-71-8 | |

| Record name | 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid typically involves the following steps:

Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Chlorination: Introduction of the chlorine atom at the 9th position.

Carboxylation: Addition of the carboxylic acid group at the 7th position.

Chemical Reactions Analysis

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid can undergo various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as its biological activity or its role in chemical reactions.

Comparison with Similar Compounds

Structural and Physical Property Analysis

The table below summarizes key structural and physical properties of the target compound and its analogs:

Key Observations:

Substituent Effects on Melting Points :

- The parent compound (mp 143–146°C) exhibits a higher melting point than the amine derivative (mp 81–82°C) due to stronger intermolecular hydrogen bonding via the carboxylic acid group .

- The chloro and methoxy derivatives lack reported melting points, but substituent electronegativity (Cl > OCH₃) may elevate mp relative to the parent compound.

Functional Group Influence: Chloro vs. Methoxy: The electron-withdrawing chloro group at position 9 likely increases the carboxylic acid's acidity compared to the electron-donating methoxy group . Its predicted collision cross section (CCS) values suggest distinct conformational behavior compared to the target compound .

Molecular Weight and Lipophilicity :

- The chloro derivative (228.63 g/mol) has a higher molecular weight than the parent compound (194.18 g/mol), which may enhance lipophilicity (LogP).

- The bromo analog (9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, C₁₀H₉BrO₄) replaces the carboxylic acid with an aldehyde group, reducing polarity and altering reactivity .

Biological Activity

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS No. 855991-71-8) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9ClO4

- Molecular Weight : 228.63 g/mol

- Structure : The compound features a benzodioxepine ring system, which is known for various biological activities.

Antioxidant Properties

Compounds derived from the benzodioxepine structure have been associated with antioxidant activity. Studies involving related compounds have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation . This suggests that this compound may possess similar antioxidant capabilities.

Insecticidal and Larvicidal Activity

The compound's structural characteristics may also contribute to insecticidal properties. For example, certain benzodioxepine derivatives have been evaluated for their larvicidal activities against mosquito species such as Aedes aegypti and Culex pipiens pallens. These studies show promising results in terms of larval mortality rates and potential use as insect growth regulators .

Study on Structural Derivatives

A recent study synthesized various derivatives of benzodioxepine compounds and assessed their biological activities. The findings indicated that modifications in the benzodioxepine structure significantly influenced their biological efficacy. For instance, certain derivatives exhibited enhanced larvicidal effects compared to others .

Larvicidal Efficacy Assessment

In a comparative study assessing the larvicidal activity of several compounds against Aedes aegypti, the derivatives of benzodioxepines showed varying levels of effectiveness. The median lethal concentration (LC50) values were determined, providing insight into the potential application of these compounds in pest control strategies .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves chlorination of the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2), using electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) under controlled temperatures (40–60°C). Critical parameters include solvent choice (e.g., dichloromethane or acetic acid), reaction time (6–12 hours), and purification via recrystallization (melting point: 143–146°C for the parent compound) . Yields may vary due to competing side reactions, necessitating optimization of stoichiometry and catalyst use (e.g., FeCl₃).

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and aromaticity.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% threshold for research-grade material).

- Melting Point Analysis : Comparative validation against literature values (e.g., 143–146°C for the parent carboxylic acid) .

- Infrared Spectroscopy (IR) : Confirmation of carboxylic acid (-COOH) and ether (C-O-C) functional groups.

Q. What are the stability considerations for long-term storage of this compound?

- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture or strong oxidizers. Stability studies recommend periodic HPLC analysis to monitor degradation, particularly of the chloro substituent under UV light .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for this compound across studies?

- Answer : Discrepancies in NMR or IR data may arise from solvent effects, isotopic impurities, or polymorphic forms. To resolve:

- Use deuterated solvents (e.g., DMSO-d₆) and standardized acquisition parameters.

- Cross-validate with X-ray crystallography for absolute configuration determination.

- Compare with structurally analogous compounds (e.g., 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine) to identify substituent-specific shifts .

Q. What computational approaches are suitable for predicting the reactivity and pharmacokinetic properties of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites for reaction pathway predictions.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.

- ADMET Prediction Tools : Use platforms like SwissADME to estimate solubility, bioavailability, and metabolic stability .

Q. How does the position of chlorination (e.g., 9-chloro vs. 7-chloro isomers) affect pharmacological activity in vitro?

- Answer : Positional isomerism significantly impacts bioactivity. For example:

- 9-Chloro derivatives may exhibit enhanced binding to cyclooxygenase (COX) enzymes due to steric and electronic effects.

- Comparative assays (e.g., enzyme inhibition, radical scavenging) should be conducted under standardized conditions, referencing pharmacological models for caffeic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.